molecular formula C8H10N2O4 B13819991 Acetic acid, bis[(1-oxo-2-propenyl)amino]- CAS No. 4387-85-3

Acetic acid, bis[(1-oxo-2-propenyl)amino]-

Cat. No.: B13819991
CAS No.: 4387-85-3
M. Wt: 198.18 g/mol
InChI Key: LVKKFNORSNCNPP-UHFFFAOYSA-N
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Description

Acetic acid, bis[(1-oxo-2-propenyl)amino]- is a chemical compound with the molecular formula C8H11NO4 It is known for its unique structure, which includes two acetic acid groups linked by a bis[(1-oxo-2-propenyl)amino] moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of acetic acid, bis[(1-oxo-2-propenyl)amino]- typically involves the reaction of acetic anhydride with 1-oxo-2-propenylamine under controlled conditions. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as distillation or recrystallization to obtain the pure compound.

Industrial Production Methods: In an industrial setting, the production of acetic acid, bis[(1-oxo-2-propenyl)amino]- can be scaled up by using larger reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the product. Industrial production may also involve additional steps such as solvent extraction and chromatography to further purify the compound.

Types of Reactions:

    Oxidation: Acetic acid, bis[(1-oxo-2-propenyl)amino]- can undergo oxidation reactions to form various oxidized products. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups. For example, halogenation reactions can introduce halogen atoms into the molecule.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.

Major Products Formed:

    Oxidation: Oxidized derivatives such as carboxylic acids or aldehydes.

    Reduction: Reduced derivatives such as alcohols or amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Acetic acid, bis[(1-oxo-2-propenyl)amino]- has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of acetic acid, bis[(1-oxo-2-propenyl)amino]- involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile in chemical reactions, depending on the reaction conditions. It can form covalent bonds with other molecules, leading to the formation of new chemical entities. The pathways involved in its mechanism of action include nucleophilic addition, electrophilic substitution, and radical reactions.

Comparison with Similar Compounds

  • Acetic acid, hydroxy[(1-oxo-2-propenyl)amino]-
  • Acetic acid, hydroxy((1-oxo-2-propenyl)amino)-, butyl ester

Comparison: Acetic acid, bis[(1-oxo-2-propenyl)amino]- is unique due to the presence of two acetic acid groups linked by a bis[(1-oxo-2-propenyl)amino] moiety. This structure imparts distinct chemical properties and reactivity compared to similar compounds. For example, acetic acid, hydroxy[(1-oxo-2-propenyl)amino]- has only one acetic acid group, which affects its reactivity and applications. The butyl ester derivative has different solubility and physical properties due to the presence of the butyl group.

Properties

CAS No.

4387-85-3

Molecular Formula

C8H10N2O4

Molecular Weight

198.18 g/mol

IUPAC Name

2,2-bis(prop-2-enoylamino)acetic acid

InChI

InChI=1S/C8H10N2O4/c1-3-5(11)9-7(8(13)14)10-6(12)4-2/h3-4,7H,1-2H2,(H,9,11)(H,10,12)(H,13,14)

InChI Key

LVKKFNORSNCNPP-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)NC(C(=O)O)NC(=O)C=C

Origin of Product

United States

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